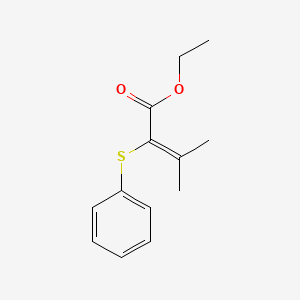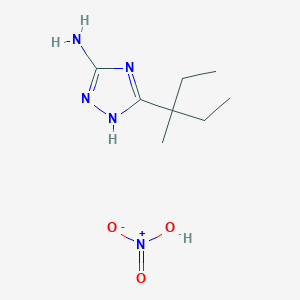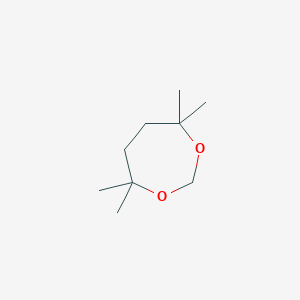
4,4,7,7-Tetramethyl-1,3-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,7,7-Tetramethyl-1,3-dioxepane is a chemical compound known for its unique structural properties It belongs to the class of dioxepanes, which are seven-membered cyclic ethers The compound is characterized by the presence of four methyl groups attached to the carbon atoms at positions 4 and 7, giving it a highly symmetrical structure
Méthodes De Préparation
The synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
4,4,7,7-Tetramethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4,4,7,7-Tetramethyl-1,3-dioxepane has several scientific research applications:
Chemistry: It is used as a model compound to study conformational properties and reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
4,4,7,7-Tetramethyl-1,3-dioxepane can be compared with other similar compounds, such as:
2,2,4,4,7,7-Hexamethyl-2-sila-1,3-dioxepane: This compound has similar structural features but includes a silicon atom, which imparts different chemical properties.
2-Oxa-4,4,7,7-tetramethyl-1,3,2-dioxathiepane: This compound contains a sulfur atom, leading to distinct reactivity and applications. The uniqueness of this compound lies in its symmetrical structure and the presence of four methyl groups, which influence its conformational properties and reactivity.
Propriétés
| 77661-71-3 | |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4,4,7,7-tetramethyl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |
Clé InChI |
YXFAFPDQHWFQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(OCO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







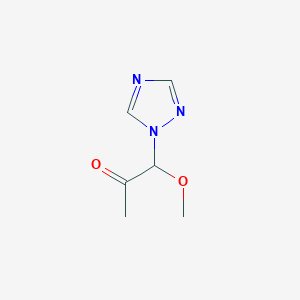

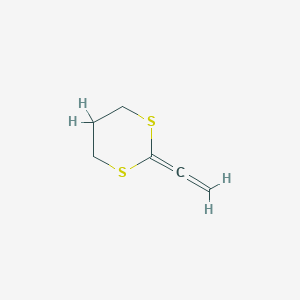
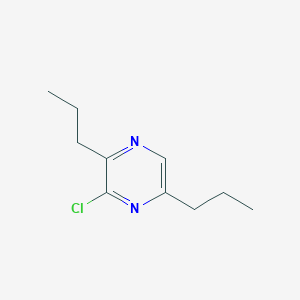

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
